Florfenicol

描述

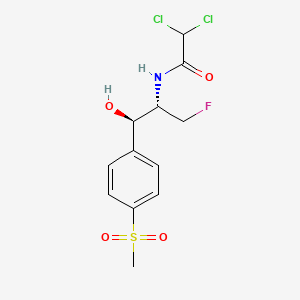

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045500 | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73231-34-2, 76639-94-6 | |

| Record name | Florfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florfenicol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | florphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Florfenicol on the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florfenicol, a synthetic broad-spectrum antibiotic, is a derivative of thiamphenicol and is exclusively used in veterinary medicine. Its efficacy stems from its ability to inhibit bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on the bacterial ribosome. It details the binding site, the inhibition of the peptidyl transferase center, and the downstream cellular consequences of ribosome stalling. This guide also includes a compilation of quantitative data on its antimicrobial activity and detailed protocols for key experimental techniques used to elucidate its mechanism of action.

Introduction to this compound

This compound is a bacteriostatic antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It is a fluorinated analog of thiamphenicol, a modification that enhances its activity and reduces its susceptibility to certain forms of bacterial resistance.[2] Unlike its predecessor chloramphenicol, this compound does not carry the risk of inducing aplastic anemia in humans, making it a safer alternative for veterinary applications.[3] The primary mode of action of this compound is the inhibition of bacterial protein synthesis by targeting the 70S ribosome.[4]

The Bacterial Ribosome: A Prime Antibiotic Target

The bacterial 70S ribosome, composed of a large 50S subunit and a small 30S subunit, is a major target for a variety of antibiotics. The 50S subunit contains the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation.[3] By interfering with the function of the PTC, antibiotics can effectively halt protein synthesis, leading to the cessation of bacterial growth and, in some cases, cell death.

Core Mechanism of Action: Binding and Inhibition

This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase activity.[1][3][5] This action prevents the formation of peptide bonds, a critical step in the elongation of the polypeptide chain.

Binding Site on the 50S Ribosomal Subunit

Structural and biochemical studies have revealed that this compound binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2] Its binding site is located in a cleft that is also the binding site for the aminoacyl-tRNA at the A-site. This strategic location allows this compound to sterically hinder the incoming aminoacyl-tRNA, thereby preventing it from correctly positioning for peptide bond formation.

Inhibition of the Peptidyl Transferase Center (PTC)

The binding of this compound to the PTC directly obstructs the catalytic activity of this ribosomal center. By occupying a portion of the A-site, this compound physically blocks the aminoacyl moiety of the incoming tRNA from accessing the active site. This steric hindrance is the primary mechanism by which this compound inhibits the transpeptidation reaction, effectively stalling protein synthesis.[3]

Quantitative Analysis of this compound Activity

The potency of this compound can be quantified through various parameters, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and the inhibition constant (Ki). While specific Kd and Ki values for this compound are not widely reported in publicly available literature, extensive data exists for its MIC against a variety of bacterial pathogens.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | Animal Isolates | 8 - 16 | - | 8 | [6][7] |

| Staphylococcus aureus | Animal Isolates | 8 - 64 | - | - | [6] |

| Salmonella cholerasuis | Animal Isolates | 16 | - | - | [6] |

| Proteus mirabilis | Animal Isolates | 4 | - | - | [6] |

| Actinobacillus pleuropneumoniae | Animal Isolates | 0.12 - 4 | - | ≤1 | [8] |

| Pasteurella multocida | Animal Isolates | 0.12 - 4 | - | ≤1 | [8][9] |

| Mannheimia haemolytica | Animal Isolates | 0.12 - 4 | - | ≤1 | [8] |

| Bordetella bronchiseptica | Animal Isolates | - | - | - | [8] |

| Streptococcus suis | Swine Isolates | - | 2 | 8 | [9] |

| Staphylococcus pseudintermedius | Canine Isolates | - | - | 4 | [7] |

Downstream Effects of Ribosome Stalling: The Stringent Response

The inhibition of protein synthesis by this compound can trigger a cascade of downstream cellular events, most notably the stringent response.[10] This is a global stress response in bacteria that is activated by nutrient starvation and other stresses that lead to ribosome stalling.[11]

The Stringent Response Pathway

When this compound stalls ribosomes, the uncharged tRNAs that accumulate in the cell are recognized by the ribosome-associated protein RelA.[10] This activates RelA to synthesize the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).[12] These alarmones then act as global regulators, redirecting cellular resources away from growth-related activities, such as ribosome and protein synthesis, and towards stress survival pathways, including amino acid biosynthesis and virulence factor expression.[11][13]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

X-ray Crystallography of the Ribosome-Florfenicol Complex

This technique provides a static, high-resolution three-dimensional structure of the this compound molecule bound to the ribosomal 50S subunit.

Detailed Protocol:

-

Ribosome Purification: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial species (e.g., Thermus thermophilus or Deinococcus radiodurans) using established protocols involving sucrose gradient centrifugation.

-

Complex Formation: Incubate the purified ribosomal subunits with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with a variety of precipitants, buffers, and salts.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model. Refine the model to fit the electron density map, including the placement of the this compound molecule.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Florfenicol Complex

Cryo-EM allows for the visualization of the ribosome-florfenicol complex in a near-native, hydrated state, providing insights into its conformational dynamics.[14][15][16][17][18]

Detailed Protocol:

-

Sample Preparation: Prepare a purified sample of the ribosome-florfenicol complex as described for X-ray crystallography.

-

Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of 2D projection images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Correct for beam-induced motion and perform contrast transfer function (CTF) estimation.

-

Particle Picking and 2D Classification: Automatically pick individual particle images and classify them into different 2D views.

-

3D Reconstruction and Refinement: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

In Vitro Translation Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Detailed Protocol:

-

System Setup: Utilize a commercially available bacterial in vitro transcription-translation system (e.g., from E. coli).

-

Reporter Construct: Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), under the control of a bacterial promoter.

-

Inhibition Assay: Set up reactions containing the cell-free system, the reporter DNA, and varying concentrations of this compound. Include a no-drug control and a positive control with a known translation inhibitor.

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a set period to allow for transcription and translation.

-

Quantification: Measure the amount of reporter protein produced in each reaction. For luciferase, measure luminescence after adding the substrate. For GFP, measure fluorescence.

-

Data Analysis: Plot the reporter signal as a function of this compound concentration and determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Conclusion

This compound remains a crucial antibiotic in veterinary medicine due to its broad-spectrum activity and favorable safety profile. Its mechanism of action, centered on the inhibition of the bacterial ribosome's peptidyl transferase center, is a well-established paradigm for antibiotic function. A thorough understanding of its molecular interactions with the ribosome, as detailed in this guide, is essential for the continued effective use of this antibiotic, for monitoring and overcoming resistance, and for the development of new and improved antibacterial agents. The experimental protocols provided herein offer a framework for researchers to further investigate the nuances of this compound's activity and to explore the mechanisms of other ribosome-targeting antibiotics.

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying the Inhibition of Proliferation and Differentiation by this compound in P19 Stem Cells: Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-assembled and intestine-targeting this compound nano-micelles effectively inhibit drug-resistant Salmonella typhimurium, eradicate biofilm, and maintain intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation, pharmacokinetics, and antibacterial activity of this compound-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assessment of chloramphenicol and this compound as second-line antimicrobial agents in dogs [openagrar.de]

- 8. Evaluation of the antimicrobial activity of this compound against bacteria isolated from bovine and porcine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the Stringent Response and relBbu Expression in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting the bacterial stringent response to combat human pathogens [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 18. mbexc.de [mbexc.de]

An In-depth Technical Guide to the Chemical Synthesis of Florfenicol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Florfenicol is a broad-spectrum, primarily bacteriostatic antibiotic used exclusively in veterinary medicine.[1] It is a structural analogue of thiamphenicol and chloramphenicol, belonging to the amphenicol class of antibiotics.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] The key structural modifications compared to its predecessors—specifically the replacement of a hydroxyl group with a fluorine atom and the substitution of a p-nitrophenyl group with a p-methylsulfonylphenyl group—confer a broader spectrum of activity and enhanced safety profile, notably avoiding the risk of aplastic anemia associated with chloramphenicol.[4] This guide details the core chemical synthesis routes, critical intermediates, and experimental protocols involved in the industrial production of this compound.

Core Chemical Synthesis Pathways

The industrial synthesis of this compound has evolved to optimize yield, stereochemical purity, and environmental safety. While numerous variations exist, a predominant strategy involves a multi-step process starting from a thiamphenicol-related intermediate, (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol. This route focuses on the stereospecific introduction of the fluorine atom and subsequent final acylation.

Logical Pathway of Key Synthesis Steps

The following diagram illustrates the high-level workflow for a common and industrially relevant synthesis of this compound, starting from the key aminodiol intermediate.

Caption: Key workflow for this compound synthesis from an aminodiol intermediate.

Detailed Experimental Protocols

The following protocols are synthesized from established patent literature, providing a detailed methodology for the key transformations in the synthesis of this compound.

Step 1: Protection via Oxazolidine Formation

This step protects both the amino and the secondary hydroxyl groups, allowing for selective reaction at the primary hydroxyl group.

-

Reaction: (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride is reacted with acetone in the presence of a base.

-

Procedure: A suspension of (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (50 g, 0.178 mole), triethylamine (35.88 g, 0.355 mole), and acetone (400 ml) is heated at 50°C to 60°C for 12 hours.[5] The reaction mixture is then cooled to room temperature and filtered. The filtrate is evaporated under reduced pressure to yield the oxazolidine intermediate.[5]

Step 2: N-Acetylation of the Oxazolidine Intermediate

The nitrogen atom of the oxazolidine ring is acetylated to form a stable amide, which further protects the amine during subsequent steps.

-

Reaction: The oxazolidine intermediate is acylated using acetyl chloride.

-

Procedure: The crude product from Step 1 is reacted with acetyl chloride to introduce the acetyl group onto the nitrogen atom, yielding (4R,5R)-3-acetyl-2,2-dimethyl-4-hydroxymethyl-5-[4-(methylsulfonyl)phenyl]-1,3-oxazolidine.[6]

Step 3: Fluorination of the Primary Hydroxyl Group

This is the most critical step, where the primary hydroxyl group is substituted with a fluorine atom. This reaction proceeds with an inversion of stereochemistry at the C3 position.

-

Reaction: The N-acetylated oxazolidine is treated with a fluorinating agent.

-

Reagent: While various agents like DAST can be used, a common industrial choice is (1,1,2,3,3,3-hexafluoropropyl)diethylamine for improved selectivity and safety.[5][6]

-

Procedure: The fluorination of the N-acetylated intermediate is carried out using the selected fluorinating agent to produce (4S,5R)-3-acetyl-2,2-dimethyl-4-fluoromethyl-5-[4-(methylsulfonyl)phenyl]-1,3-oxazolidine.[5] The reaction conditions are carefully controlled to minimize side products.

Step 4: Hydrolysis and Deprotection

Acid-catalyzed hydrolysis removes the protecting groups to liberate the free amine and hydroxyl groups, yielding the core "this compound amine" intermediate.

-

Reaction: The fluorinated oxazolidine intermediate undergoes hydrolysis.

-

Procedure: The product from Step 3 is treated with an aqueous acid, such as sulfuric acid, to open the oxazolidine ring and remove the acetyl group.[7] This yields (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol.

Step 5: Final Dichloroacetylation

The final step involves acylating the primary amine with a dichloroacetyl group to form the final this compound molecule.

-

Reaction: this compound amine is reacted with a dichloroacetylating agent.

-

Procedure: To a solution of (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol (5 g, 0.02 moles) in methanol (50 ml), methyl dichloroacetate (14.5 g, 0.10 moles) is added.[6] The mixture is heated to reflux at 60°C to 65°C for 18 hours. After the reaction is complete, methanol is distilled off. Toluene (25 ml) and water (5 ml) are added to precipitate the product. The solid is filtered, washed, and can be crystallized from a solvent system like 2-propanol/water to yield this compound.[6]

Quantitative Data Summary

The efficiency of each reaction step is critical for the overall yield and economic viability of the synthesis. The table below summarizes key quantitative data for the final synthesis step.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Purity (HPLC) |

| 5 | (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol; Methyl dichloroacetate | Methanol | 60-65°C | 18 hours | This compound | >99%[6] |

Structural Relationship of Amphenicols

This compound's development is a direct result of targeted chemical modifications to the chloramphenicol and thiamphenicol structures to improve efficacy and safety.

Caption: Structural evolution from Chloramphenicol to this compound.

Alternative and Emerging Synthesis Routes

Research continues to explore more efficient and environmentally friendly synthesis methods.

-

Aziridine Intermediates: Some patented methods utilize a chiral amine to form an aziridine ring. Subsequent fluorinated ring-opening and hydrolysis provide an alternative pathway to the this compound amine core.[8][9] This approach can improve atom economy and reduce waste.[8]

-

Enzymatic Synthesis: To overcome challenges with stereoselectivity and the use of harsh reagents, enzymatic approaches are being developed. Engineered transketolase and transaminase enzymes have been used in a one-pot method to synthesize a key aminodiol intermediate with high stereoselectivity (96% de and >99% ee) and good yield (76%).[10] These green chemistry approaches represent the future of this compound synthesis.

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida [frontiersin.org]

- 5. US20050075506A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. A Process To Prepare this compound [quickcompany.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2015157927A1 - this compound synthesizing method - Google Patents [patents.google.com]

- 9. EP3133061A1 - this compound synthesizing method - Google Patents [patents.google.com]

- 10. One-Pot Asymmetric Synthesis of the Most Direct Chiral Intermediate of this compound - NEWS - School of Life Sciences and Biotechnology, SJTU [life.sjtu.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of Florfenicol: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of florfenicol, with a specific focus on its solubility and stability. The information presented is collated from various scientific studies to support research and development activities.

Introduction to this compound

This compound is a broad-spectrum, synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol.[1][2] It is a fluorinated analog of thiamphenicol, a characteristic that contributes to its enhanced activity and reduced susceptibility to certain types of bacterial resistance.[3] Primarily used in veterinary medicine, this compound is effective against a range of Gram-positive and Gram-negative bacteria.[1][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 70S ribosome.[1] Understanding its solubility and stability is critical for developing effective, stable, and bioavailable pharmaceutical formulations.

Physicochemical Properties

-

Chemical Name: 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-acetamide[1]

-

Molecular Formula: C₁₂H₁₄Cl₂FNO₄S[1]

-

Molecular Weight: 358.2 g/mol [1]

-

Appearance: Crystalline solid[1]

-

UV/Vis (λmax): 224 nm[1]

Solubility of this compound

This compound is characterized by its poor water solubility, which presents challenges for the formulation of aqueous solutions.[4][5] It is generally soluble in polar organic solvents.[1][4] The solubility is influenced by the solvent system, pH, and temperature. A cosolvency phenomenon, where solubility first increases and then decreases, has been observed in mixed solvent systems like ethanol + water, 1-propanol + water, and isopropanol + water as the proportion of water decreases.[4][5]

Table 1: Quantitative Solubility Data for this compound

| Solvent/System | Temperature | Solubility | Reference(s) |

| Water | 25 °C (298.15 K) | ~0.9 - 1.95 mg/mL | [5][6] |

| Aqueous Buffer (pH 1.2) | Not Specified | 1.938 mg/mL | [7] |

| Aqueous Buffer (pH 4.3) | Not Specified | 1.860 mg/mL | [7] |

| DMSO | Not Specified | ~50 mg/mL | [1][3] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [1] |

| Ethanol | Not Specified | ~8 - 14 mg/mL | [1][3] |

| 1:30 DMSO:PBS (pH 7.2) | Not Specified | ~0.03 mg/mL | [1] |

| Methanol, Acetone, THF | 278 K to 318 K | Solubility increases with temperature | [8][9] |

| Alcohol + Water Mixtures | 278.15 K to 318.15 K | Solubility increases with temperature | [4][5] |

Stability of this compound

This compound exhibits varying stability depending on its physical state and environmental conditions such as pH, temperature, and light exposure.

-

Solid State: As a crystalline solid, this compound is highly stable, with a shelf life of at least four years when stored at -20°C.[1] It is also noted to be stable in its solid state under oxidative stress conditions.[2]

-

Aqueous Solutions: In aqueous solutions, this compound's stability is highly dependent on pH. It is generally stable in drinking water for up to 24 hours under a range of conditions, including varying pH, chlorine content, and water hardness.[10][11][12][13] However, aqueous solutions are not recommended for storage for more than one day.[1]

-

pH Influence: The drug is hydrolytically stable in a pH range of 3 to 9. However, it shows significant instability and degradation under acidic and particularly alkaline conditions (pH 8-11).[2][14][15] The degradation in alkaline solutions appears to be dependent on the concentration of hydroxide ions.[15]

-

Thermal Stability: this compound is relatively stable at elevated temperatures during the manufacturing of medicated feeds.[16] However, accelerated degradation studies show temperature-dependent hydrolysis at high pH.[14][15]

-

Photostability: this compound is considered virtually resistant to direct solar photodegradation, with a long half-life under solar irradiation.[10][17] However, it can undergo indirect photolysis, a process influenced by reactive oxygen species (ROS) like hydroxyl radicals (·OH) and singlet oxygen (¹O₂).[17] It also shows instability under forced photolytic stress conditions in solution.[2]

Table 2: Stability and Degradation Kinetics of this compound

| Condition | Matrix/State | Observation | Reference(s) |

| Storage at -20°C | Crystalline Solid | Stable for ≥ 4 years | [1] |

| Hydrolysis | Aqueous Solution | Hydrolytically stable; half-life > 1 year at 25°C in natural waters | [10] |

| Acidic Stress (HCl, 1M) | Solution | Unstable | [2][14] |

| Alkaline Stress (NaOH, 1M) | Solution | Unstable | [2][14] |

| Alkaline pH (8-11) | Solution | Significant degradation | [14][15][18] |

| pH 10, 25°C | Solution | t½ = 385 hours; t₉₀ = 58.3 hours | [14][18] |

| Oxidative Stress | Solid State | Stable | [2] |

| Photolysis (Solar) | Aqueous Solution | Resistant to direct photolysis (t½ = 187.29 h) | [17] |

| Photolysis (Xenon Lamp) | Aqueous Solution | t½ = 22.43 h | [17] |

| Storage in Medicated Feed | Solid (Pellets) | Stable for 13 weeks at 25°C/60% RH and 4 weeks at 40°C/75% RH | [16] |

Experimental Protocols

Protocol for Solubility Determination (Gravimetric Method)

This protocol is based on the gravimetric method used for determining solubility in binary solvent mixtures.[5]

-

Preparation: Add a precise volume (e.g., 10 mL) of the desired solvent or solvent mixture into a 20 mL glass vial.

-

Equilibration: Place the vial into a high-precision constant temperature water bath to bring the solvent to the target temperature (e.g., 298.15 K ± 0.1 K).

-

Saturation: Add an excess amount of this compound solid to the solvent to create a saturated solution.

-

Agitation: Seal the vial and stir the suspension continuously for a sufficient time (e.g., 12 hours) to ensure solid-liquid equilibrium is reached.

-

Settling: Cease agitation and allow the solution to settle for several hours (e.g., 4 hours) to permit undissolved solids to precipitate.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. Filter the sample immediately through a 0.45 µm filter.

-

Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven).

-

Calculation: Weigh the container with the dried this compound residue. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. Solubility can then be expressed in terms of mass per volume (e.g., mg/mL).

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study based on ICH guidelines to identify degradation products and establish a stability-indicating method.[2][18]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1M HCl and heat (e.g., at 80°C) for a specified period. Neutralize before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 1M NaOH at room temperature for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (e.g., xenon lamp) for a defined duration.

-

Thermal Degradation: Heat the solid drug substance in a hot air oven at a high temperature (e.g., 100°C).

-

-

Sample Analysis (HPLC-MS):

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

Column: A reverse-phase C18 column (e.g., Knauwer Eurospher C18) is commonly used.[2]

-

Mobile Phase: A gradient or isocratic mobile phase, such as ammonium acetate buffer (pH 4.5) and methanol (e.g., 70:30 v/v), can be employed.[2]

-

Detection: Use a UV detector set at the appropriate wavelength (e.g., 225 nm) and the MS detector to identify and characterize the parent drug and any degradation products.[2]

-

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation of this compound. Use the mass spectrometry data (m/z values and fragmentation patterns) to elucidate the structures of the principal degradation products.[2]

Visualization of Degradation Pathways

This compound degrades through several pathways, including hydrolysis, dechlorination, and oxidation, leading to various transformation products.[17][19] The primary degradation products often identified are this compound amine and thiamphenicol.[2][20] Biotic transformation in certain environments can also lead to monochloro this compound, which subsequently degrades to this compound amine.[20]

Workflow for this compound Stability and Degradation Analysis

Caption: Experimental workflow for forced degradation studies of this compound.

Proposed Degradation Pathways of this compound

Caption: Key degradation pathways for the this compound molecule.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US20090062397A1 - Compounds and methods for enhancing solubility of this compound and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]

- 7. This compound sustained-release granules: an in vitro-in vivo correlation study in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Stability of this compound in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Stability of this compound in drinking water. | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Stability studies on this compound using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 17. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijah.in [ijah.in]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Florfenicol Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, a derivative of thiamphenicol, widely used in veterinary medicine.[1][2] Its stability and potential for degradation under various environmental and processing conditions are of significant concern for drug development, quality control, and environmental risk assessment. Understanding the degradation pathways and identifying the resulting products are crucial for ensuring the safety and efficacy of this compound-containing products and for monitoring its environmental fate.[1][3] This guide provides a comprehensive overview of the identification of this compound degradation products, detailing the experimental protocols used in forced degradation studies and summarizing the key findings.

Forced Degradation Studies: A Summary of Conditions and Products

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][4] International Conference on Harmonisation (ICH) guidelines recommend exposing the drug to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][5]

Hydrolytic Degradation

This compound is susceptible to hydrolysis, particularly under alkaline conditions.[1][5] Amide hydrolysis is a primary degradation pathway.[3][6]

-

Acidic Conditions: Degradation is observed, though typically slower than in alkaline conditions.[1]

-

Alkaline Conditions: this compound degrades more rapidly in alkaline solutions.[1] The amide linkage is a key site for hydrolytic cleavage.

-

Neutral Conditions: The drug is relatively stable under neutral pH at ambient temperatures.[6]

Oxidative Degradation

This compound has been found to be relatively stable under oxidative stress conditions, with some studies showing no significant degradation when exposed to hydrogen peroxide.[1][5]

Photodegradation

Exposure to light, particularly UV irradiation, can lead to the degradation of this compound.[2][5][7] The photodegradation process can be complex, involving both direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[7] The presence of dissolved organic matter and nitrate can also influence the rate and pathway of photodegradation.[3][7]

Thermal Degradation

In solution, this compound can degrade when exposed to elevated temperatures.[1] However, in the solid state, it exhibits greater stability against thermal stress.[1] Heating this compound in various matrices, such as water and meat, can lead to the formation of degradation products like thiamphenicol.[8][9]

Identified Degradation Products

Several degradation products of this compound have been identified across various studies. The primary analytical techniques used for their characterization are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

| Degradation Product | Chemical Name | Stress Condition(s) | m/z (Mass-to-Charge Ratio) | Reference(s) |

| This compound Amine (FFA) | 2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol | Hydrolysis (Acidic, Alkaline), Photolysis, Metabolic | 244.08 | [5][10] |

| Thiamphenicol (TAP) | N-[2-hydroxy-1-(hydroxymethyl)-2-(4-methylsulfonylphenyl)ethyl]acetamide | Thermal, Photolysis, Hydrolysis | 356.04 | [5][8][9] |

| Chloramphenicol (CAP) | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | Not a direct degradation product, but a related compound often analyzed alongside this compound and its degradants. | 323.01 | [5] |

| This compound Oxamic Acid | 2-((2,2-dichloro-1-((1R,2S)-3-fluoro-1-hydroxy-1-(4-(methylsulfonyl)phenyl)propan-2-yl)amino)-2-oxoethyl)amino)-2-oxoacetic acid | Metabolic | 435.02 | [10] |

| Monochlorothis compound | 2-chloro-N-((1R,2S)-3-fluoro-1-hydroxy-1-(4-(methylsulfonyl)phenyl)propan-2-yl)acetamide | Metabolic | 324.05 | [10] |

| This compound Alcohol | (1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol | Metabolic | 248.07 | [10] |

| p-Nitrophenylserinol | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | Enzymatic Hydrolysis | 212.08 | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are synthesized protocols based on published research.

Forced Hydrolysis Study

-

Objective: To assess the stability of this compound in acidic and alkaline conditions.

-

Materials: this compound standard, 1N Hydrochloric Acid (HCl), 1N Sodium Hydroxide (NaOH), Methanol, Ammonium Acetate Buffer (pH 4.5).[1][5]

-

Procedure:

-

Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).[1]

-

For acidic hydrolysis, mix the this compound stock solution with 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[1]

-

For alkaline hydrolysis, mix the this compound stock solution with 1N NaOH and heat under the same conditions.[1]

-

At various time points, withdraw samples, neutralize them, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.5 mg/mL).[1]

-

Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.[5]

-

Photostability Study

-

Objective: To evaluate the effect of light on the stability of this compound.

-

Materials: this compound standard, solvent (e.g., water or methanol), photostability chamber with a UV lamp (e.g., 254 nm).[2]

-

Procedure:

-

Prepare a solution of this compound at a known concentration (e.g., 10.0 µg/mL).[2]

-

Expose the solution to UV light in a photostability chamber for various durations (e.g., 1–23 hours).[2]

-

Simultaneously, keep a control sample in the dark to exclude thermal degradation.

-

Analyze the exposed and control samples at different time intervals using a suitable analytical method.

-

Thermal Stability Study

-

Objective: To determine the impact of heat on this compound stability.

-

Materials: this compound (solid and in solution), oven or water bath.

-

Procedure:

-

For solid-state studies, place a known amount of this compound powder in an oven at a high temperature (e.g., 80°C) for a specified duration.[1]

-

For solution-state studies, prepare a this compound solution and heat it in a water bath or oven.[1][8]

-

After the exposure period, allow the samples to cool to room temperature.

-

Prepare solutions from the solid samples or dilute the solution samples and analyze them.

-

Analytical Methodologies

A validated stability-indicating analytical method is paramount for separating and quantifying the parent drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A mixture of ammonium acetate buffer (e.g., 6.49 mM, pH 4.5) and methanol in a ratio of 70:30 (v/v) has been shown to be effective.[1][5]

-

Flow Rate: A typical flow rate is 1 mL/min.[5]

-

Detection: UV detection at a wavelength of 225 nm is suitable for this compound and its common degradation products.[5]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is a powerful tool for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) and fragmentation data.[5][7]

-

The LC conditions are often similar to those used for HPLC-UV.

-

Mass spectrometry is typically performed using an electrospray ionization (ESI) source.[12]

-

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through several pathways, which can be elucidated by identifying the structures of the degradation products formed under different stress conditions.

Hydrolytic Degradation Pathway

Caption: Hydrolytic degradation of this compound via amide bond cleavage.

Photodegradation Pathway

Caption: Key pathways in the photodegradation of this compound.

Conclusion

The identification of this compound degradation products is a critical aspect of pharmaceutical development and environmental science. This guide has summarized the key degradation pathways under various stress conditions, provided an overview of identified degradation products, and outlined the experimental and analytical methodologies employed in these studies. A thorough understanding of this compound's stability profile allows for the development of stable formulations, the establishment of appropriate storage conditions, and the accurate assessment of its environmental impact. The use of robust, stability-indicating analytical methods, particularly LC-MS, is indispensable for the comprehensive characterization of its degradation profile.

References

- 1. v-assets.cdnsw.com [v-assets.cdnsw.com]

- 2. An eco-friendly first and second derivative synchronous spectrofluorimetry for quantification of this compound in presence of its different degradation products. Application to kinetic stability study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijah.in [ijah.in]

- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, this compound, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inactivation of chloramphenicol and this compound by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

florfenicol pharmacokinetics and pharmacodynamics in livestock

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Florfenicol in Livestock

Executive Summary

This compound is a broad-spectrum, primarily bacteriostatic antibiotic exclusively developed for veterinary use. As a synthetic structural analogue of thiamphenicol, it is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a critical tool for managing infectious diseases in livestock such as cattle, swine, and poultry.[1][2] Its key advantages over the related compound chloramphenicol include a lower risk of inducing aplastic anemia, enhancing its safety profile for use in food-producing animals.[3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key livestock species, details common experimental methodologies, and explores the integration of PK/PD parameters to optimize dosing strategies.

Mechanism of Action

This compound exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[1][3] The process is initiated by the drug binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding action specifically interferes with the peptidyl transferase enzyme, which is crucial for the elongation of peptide chains.[1][3] By halting this step, this compound effectively stops the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[3] This targeted mechanism is effective even against some bacteria that have developed resistance to chloramphenicol via acetyltransferase enzymes.[4][5]

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avzvet.ru [avzvet.ru]

The Molecular Basis of Florfenicol's Bacteriostatic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic exclusively used in veterinary medicine. As a derivative of thiamphenicol, it circumvents the primary mechanism of bacterial resistance to chloramphenicol, namely enzymatic inactivation by chloramphenicol acetyltransferases (CATs).[1] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has made it a crucial tool in treating respiratory and other infections in livestock and aquaculture.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bacteriostatic action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The bacteriostatic effect of this compound is a direct consequence of its ability to inhibit bacterial protein synthesis.[2][3] This is achieved through its specific and reversible binding to the 50S subunit of the bacterial 70S ribosome.[4][5] The 80S ribosomes of eukaryotic cells are not targeted, which accounts for its selective toxicity.[1]

Binding to the 50S Ribosomal Subunit

This compound binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6] The PTC is the catalytic core of the ribosome, responsible for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis. By occupying this critical site, this compound sterically hinders the proper positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site, thereby preventing the formation of a peptide bond.[6] While the binding is reversible, its affinity is sufficient to effectively halt protein synthesis and, consequently, bacterial growth.

Quantitative Data

Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | ≥16 - ≥128 | - | - | [7] |

| Staphylococcus aureus | 8 - 16 | - | - | [1] |

| Salmonella Choleraesuis | 8 - 16 | - | - | [1] |

| Proteus mirabilis | 8 - 16 | - | - | [1] |

| Pasteurella multocida | ≤2 | - | - | [8] |

| Mannheimia haemolytica | ≤2 | - | - | [8] |

| Actinobacillus pleuropneumoniae | ≤2 | - | - | [8] |

| Streptococcus suis | 0.125 - 32 | 2 | 16 | [5] |

| Fish Pathogens (various) | 4 - 128 | - | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution (e.g., 1024 µg/mL)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Sterile diluent (e.g., saline or MHB)

-

Incubator (35-37°C)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare this compound Dilutions:

-

Add 100 µL of MHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

-

-

Prepare Bacterial Inoculum:

-

Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculate the Plate:

-

Add 100 µL of the diluted bacterial inoculum to each well (wells 1-12).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density at 600 nm.

-

In Vitro Protein Synthesis Inhibition Assay using E. coli S30 Extract

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

A. Preparation of E. coli S30 Extract:

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

2xYT medium

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Buffer A: 10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT

-

Buffer B: 10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT, 0.5 mM PMSF

-

Pre-incubation solution: 1 M Tris-acetate pH 8.2, 0.1 M DTT, 0.75 M Mg-acetate, 20 mM ATP, 5 mM GTP, 0.1 M phosphoenolpyruvate, 20 amino acids (1 mM each)

-

Dialysis tubing (10-12 kDa MWCO)

-

Centrifuge and rotor capable of 30,000 x g

-

French press or sonicator

Procedure:

-

Cell Growth and Harvest:

-

Grow E. coli in 2xYT medium at 37°C with vigorous shaking to an OD600 of 0.6.

-

Induce with 1 mM IPTG and continue to grow to an OD600 of 4.5.

-

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with Buffer A.

-

-

Cell Lysis:

-

Resuspend the cell pellet in Buffer B.

-

Lyse the cells using a French press or sonication.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (this is the S30 extract).

-

-

Pre-incubation:

-

Add the pre-incubation solution to the S30 extract and incubate at 37°C for 80 minutes with gentle shaking.

-

-

Dialysis:

-

Dialyze the pre-incubated extract against Buffer B three times for 45 minutes each at 4°C.

-

-

Final Centrifugation and Storage:

-

Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.

-

Aliquot the supernatant and store at -80°C.

-

B. In Vitro Translation Reaction:

Materials:

-

Prepared E. coli S30 extract

-

Reaction buffer (containing ATP, GTP, amino acids, energy regenerating system)

-

Template DNA (e.g., plasmid encoding a reporter gene like luciferase or GFP)

-

T7 RNA polymerase

-

This compound solutions at various concentrations

-

Reporter gene substrate (e.g., luciferin for luciferase)

-

Luminometer or fluorometer

Procedure:

-

Set up Reactions:

-

In a microfuge tube or 96-well plate, combine the reaction buffer, S30 extract, T7 RNA polymerase, and template DNA.

-

Add this compound to the test reactions at desired final concentrations. Include a no-antibiotic control and a no-template control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Measure Protein Synthesis:

-

Add the appropriate substrate for the reporter protein.

-

Measure the luminescence or fluorescence using a suitable instrument.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control.

-

Visualizations

Signaling Pathway of this compound's Bacteriostatic Effect

Caption: Molecular pathway of this compound's bacteriostatic action.

Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay

Caption: Workflow for assessing protein synthesis inhibition.

Conclusion

This compound's bacteriostatic effect is a well-defined process rooted in its ability to specifically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This targeted action, coupled with its resistance to common bacterial resistance mechanisms, underscores its importance in veterinary medicine. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate its properties, explore potential new applications, and develop strategies to mitigate the emergence of resistance. The continued study of the molecular interactions between this compound and the bacterial ribosome will be crucial for the development of next-generation antibiotics.

References

- 1. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of this compound in Plasma and Synovial Fluid of Pigs at a Dose of 30 mg/kgbw Following Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synovial and Systemic Pharmacokinetics of this compound and PK/PD Integration against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound in non-lactating dairy cows: pharmacokinetics, binding to plasma proteins, and effects on phagocytosis by blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Florfenicol in Animal Tissues by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol, used extensively in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1] Due to concerns about potential antibiotic resistance and food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in edible animal tissues.[2] This necessitates the use of reliable and validated analytical methods for monitoring its residues.

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of total this compound residues in various animal tissues, including muscle, liver, and kidney. The protocol is based on the principle of converting this compound and its metabolites into a single, stable marker residue, this compound amine (FFA), through acid-catalyzed hydrolysis.[1][3][4][5] This approach allows for the determination of the total residue level, providing a more accurate assessment for regulatory compliance.

Principle of the Method

The methodology involves several key stages:

-

Homogenization: The animal tissue sample is homogenized to ensure uniformity.

-

Acid Hydrolysis: The homogenate is subjected to acid hydrolysis (typically with hydrochloric acid) at an elevated temperature. This process converts this compound and its primary metabolites to this compound amine (FFA).[1][3][6]

-

Extraction & Cleanup: The FFA is then extracted from the tissue matrix. A common procedure involves an initial wash with ethyl acetate to remove lipids, followed by basification and liquid-liquid extraction (LLE) of the FFA into an organic solvent.[3][4] Further cleanup using Solid-Phase Extraction (SPE) may be employed to minimize matrix interference.[1][2]

-

Analysis: The purified extract is evaporated, reconstituted in a suitable buffer, and analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of FFA in the sample to that of a known concentration from a standard calibration curve.

Experimental Protocols

3.1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Homogenizer or food processor.

-

Centrifuge.

-

Shaking water bath capable of maintaining 95-100°C.[3]

-

Vortex mixer.

-

Rotary evaporator or nitrogen evaporator.

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or diatomaceous earth).[2][3]

-

pH meter.

-

Analytical balance.

-

Syringe filters (0.2 or 0.45 µm).[3]

-

-

Reagents:

3.2. Standard Solution Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound Amine (FFA) standard and dissolve it in a 100 mL volumetric flask with methanol. Store at -20°C.[1]

-

Intermediate Standard (10 µg/mL): Pipette 1 mL of the stock standard into a 100 mL volumetric flask and dilute to volume with methanol. Store at -20°C.[3]

-

Working Standards (0.05 - 2.5 µg/mL): Prepare a series of working standards by serially diluting the intermediate standard with the mobile phase or reconstitution solution. These standards are used to construct the calibration curve.

3.3. Sample Preparation Protocol

-

Homogenization: Weigh 5 g of the thawed, representative tissue sample into a centrifuge tube.

-

Hydrolysis: Add 10 mL of 6N HCl. Cap the tube tightly and vortex thoroughly. Place the tube in a shaking water bath at 95°C for 2 hours to ensure complete digestion and conversion to FFA.[5]

-

Lipid Removal: Cool the sample to room temperature and add 15 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Aspirate and discard the upper ethyl acetate layer.[3]

-

Basification: Carefully adjust the pH of the remaining aqueous layer to approximately 11.0 by slowly adding 30% (w/w) NaOH. The solution can be kept in an ice bath during this process.[3]

-

Extraction: Add 20 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Carefully transfer the upper ethyl acetate layer to a clean flask. Repeat the extraction process.

-

Evaporation: Evaporate the pooled ethyl acetate extracts to dryness at 40-50°C using a rotary or nitrogen evaporator.

-

Reconstitution: Dissolve the dried residue in 2 mL of the sample buffer (e.g., 10 mM KH₂PO₄, pH 4.0, with 1% Acetonitrile).[3] Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted solution through a 0.2 µm syringe filter into an HPLC vial for analysis.[3]

Visualizations

References

- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 2. Monitoring of this compound residues in fish muscle by HPLC-UV with confirmation of suspect results by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nucleus.iaea.org [nucleus.iaea.org]

- 4. A reliable and cost-efficient TLC-HPLC method for determining total this compound residues in porcine edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

Application Note: Determination of Florfenicol Residues in Aquaculture Products by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in aquaculture to control and treat bacterial infections in fish and shrimp.[1][2] Due to concerns about potential risks to human health from the consumption of contaminated seafood and the development of antimicrobial resistance, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in aquaculture products.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues to ensure food safety and compliance with regulations. This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound and its major metabolite, this compound amine, in various aquaculture species.

Principle

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for the efficient isolation of this compound and this compound amine from fish tissue.[1][2] Following extraction, the analytes are separated using reversed-phase liquid chromatography (LC) and subsequently detected and quantified by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the accurate measurement of target compounds in complex biological matrices.[5]

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

-

-

Reagents:

-

This compound and this compound amine analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Ultrapure water

-

Standard Solution Preparation

-

Stock Standard Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound amine standards in 10 mL of methanol, respectively. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to obtain a concentration of 10 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the initial mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid). Vortex vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent the formation of agglomerates.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration and Dilution: Collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the initial mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |

| Polarity | Negative for this compound; Positive for this compound Amine[1][2] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Compound |

Data Presentation

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of this compound and this compound amine in aquaculture products.

| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) |

| This compound | >0.99 | 85-110 | <15 | 0.1-0.5 | 0.3-1.5 |

| This compound Amine | >0.99 | 80-115 | <15 | 0.2-1.0 | 0.6-3.0 |

Data are compiled from various validated methods and may vary depending on the specific matrix and instrumentation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound residues in aquaculture samples.

Caption: Experimental workflow for this compound residue analysis.

References

- 1. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 2. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Residues in Cultured Fish: Implications for Food Safety and Regulatory Concerns [mdpi.com]

- 4. asianfisheriessociety.org [asianfisheriessociety.org]

- 5. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Florfenicol Susceptibility Testing of Bacterial Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum, primarily bacteriostatic antibiotic exclusively used in veterinary medicine.[1][2] It is a synthetic analog of thiamphenicol and chloramphenicol.[2] this compound functions by binding to the 50S ribosomal subunit of bacteria, which inhibits peptidyl transferase and disrupts bacterial protein synthesis.[2][3][4] The emergence of this compound-resistant bacterial strains necessitates standardized susceptibility testing to ensure its continued efficacy in treating animal diseases. The primary mechanisms of resistance to this compound involve efflux pumps, encoded by genes such as floR, and enzymatic inactivation.[5][6][7][8]

These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to this compound using the broth microdilution and disk diffusion methods, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action and Resistance

This compound exerts its bacteriostatic effect by inhibiting protein synthesis. The drug binds to the 50S ribosomal subunit, preventing the formation of peptide bonds.[2][3][4] Resistance to this compound is often mediated by specific genes that can be transferred between bacteria. The most common resistance mechanism is an active efflux of the drug from the bacterial cell, which is facilitated by the floR gene product, a membrane-associated protein.[5][6][7][8] Another resistance gene, cfr, encodes an enzyme that methylates the ribosomal target of this compound, thereby reducing its binding affinity.

Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) is crucial for the appropriate use of this compound in veterinary medicine. The two most widely accepted methods are broth microdilution and disk diffusion.

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a bacterium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C)

-

Plate reader or light box for manual reading

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute it in CAMHB to the highest desired concentration for the assay.

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. A typical concentration range is 0.125 to 64 µg/mL.

-

Inoculum Preparation: From a pure culture, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB so that after adding 50 µL to each well of the microtiter plate, the final inoculum density is approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only inoculated broth (no this compound).

-

Sterility Control: A well containing uninoculated broth.

-

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-